molecular formula C14H17NO3S B2871495 N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-4-methylthiophene-2-carboxamide CAS No. 2320861-51-4

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-4-methylthiophene-2-carboxamide

Cat. No.: B2871495
CAS No.: 2320861-51-4
M. Wt: 279.35
InChI Key: YNMVTRLETLTPTE-UHFFFAOYSA-N
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Description

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-4-methylthiophene-2-carboxamide is an organic compound that features a unique combination of functional groups, including a furan ring, a thiophene ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-4-methylthiophene-2-carboxamide typically involves the reaction of 2,5-dimethylfuran with an appropriate thiophene derivative under specific conditions. One common method involves the use of microwave irradiation to facilitate the reaction, which can significantly reduce reaction times and improve yields . The reaction conditions often include the use of a base such as sodium hydroxide in an ethanolic solution .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, solvent-free microwave-assisted synthesis can be employed to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-4-methylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the carboxamide group can produce amines .

Scientific Research Applications

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-4-methylthiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-4-methylthiophene-2-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely based on the specific context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-4-methylthiophene-2-carboxamide is unique due to the presence of both furan and thiophene rings in its structure, which imparts distinct chemical and physical properties. This combination of functional groups makes it versatile for various applications in different fields .

Properties

IUPAC Name

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-4-methylthiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3S/c1-8-4-13(19-7-8)14(17)15-6-12(16)11-5-9(2)18-10(11)3/h4-5,7,12,16H,6H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNMVTRLETLTPTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CNC(=O)C2=CC(=CS2)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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